1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15845632
InChI: InChI=1S/C9H14N4O2/c1-12-4-2-3-7(5-12)13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol

1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15845632

Molecular Formula: C9H14N4O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
IUPAC Name 1-(1-methylpiperidin-3-yl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C9H14N4O2/c1-12-4-2-3-7(5-12)13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15)
Standard InChI Key UABAAXDHUYFFGT-UHFFFAOYSA-N
Canonical SMILES CN1CCCC(C1)N2C=C(N=N2)C(=O)O

Introduction

1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound featuring a triazole ring linked to a methylpiperidine moiety. This compound belongs to the broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.

Synthesis and Preparation

The synthesis of 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of a piperidine derivative with a triazole-forming reagent. For instance, the use of azides and alkynes in a click chemistry reaction can form the triazole ring, followed by the introduction of the carboxylic acid group through appropriate functionalization steps.

Biological Activity and Applications

While specific biological activities of 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For example, triazole derivatives have been explored for their antiviral, antibacterial, and anticancer properties.

Research Findings and Future Directions

Research on triazole-based compounds is ongoing, with a focus on optimizing their pharmacokinetic and pharmacodynamic profiles. The presence of a carboxylic acid group in 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid could facilitate the formation of salts or esters, potentially enhancing its solubility and bioavailability.

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